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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for

performing CRISPR-Cas9 genetic screens coupled with puromycin selection. This powerful

technique enables the identification of genes that modulate cellular responses to various

stimuli, making it an invaluable tool in functional genomics and drug discovery.

Introduction to CRISPR Screening with Puromycin
Selection
CRISPR-Cas9 technology facilitates precise genome editing, and when combined with pooled

single-guide RNA (sgRNA) libraries, it allows for systematic gene knockout on a genome-wide

scale.[1][2] Puromycin selection is a critical step in this workflow, used to enrich for cells that

have been successfully transduced with the lentiviral vectors carrying the sgRNA library and a

puromycin resistance gene (pac).[3][4][5] The underlying principle is that cells that do not

integrate the lentiviral construct will be eliminated by the puromycin antibiotic, which inhibits

protein synthesis by causing premature chain termination during translation.[3][4][5]

This method can be applied in various screening formats, including:

Negative Selection (Dropout) Screens: Identify essential genes for cell survival or

proliferation under specific conditions.
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Positive Selection (Enrichment) Screens: Uncover genes that, when knocked out, confer

resistance to a drug or other selective pressure.

Experimental Workflow Overview
A typical pooled CRISPR screen with puromycin selection involves several key stages, from

initial library preparation to downstream data analysis.[6][7] The process begins with the

transduction of a target cell population with a pooled lentiviral sgRNA library.[6] Following

transduction, puromycin is added to the culture medium to select for successfully transduced

cells.[8] The selected cell population is then subjected to a specific selection pressure (e.g.,

drug treatment). Genomic DNA is extracted from the initial and final cell populations, and the

sgRNA sequences are amplified and quantified by next-generation sequencing (NGS).[6][7]

The relative abundance of each sgRNA is then analyzed to identify genes that are enriched or

depleted, providing insights into their function.[6]

Key Experimental Protocols
Determination of Optimal Puromycin Concentration (Kill
Curve)
Before initiating a CRISPR screen, it is crucial to determine the minimum concentration of

puromycin that effectively kills non-transduced cells for each specific cell line.[9][10][11] This

is achieved by generating a puromycin kill curve.

Protocol:

Cell Plating: Seed the target cells in a multi-well plate (e.g., 24-well or 96-well) at their

normal seeding density and allow them to adhere overnight.[11][12]

Puromycin Titration: The following day, replace the medium with fresh medium containing a

range of puromycin concentrations.[11][12] A typical starting range for mammalian cells is

0.5-10 µg/mL.[9][10][11][12] Include a no-puromycin control.

Incubation and Observation: Incubate the cells and monitor cell viability daily for 3-7 days.[9]

[10] Replace the puromycin-containing medium every 2-3 days.[11]
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Optimal Concentration Selection: The optimal puromycin concentration is the lowest

concentration that results in 100% cell death within 3-5 days.[9][10]

Parameter Recommendation

Cell Type Adherent Mammalian Cells

Puromycin Concentration Range 1-10 µg/mL[9][10]

Selection Duration 3-5 days[9][10]

Observation Daily monitoring of cell viability

Parameter Recommendation

Cell Type Suspension Mammalian Cells

Puromycin Concentration Range 0.5-2 µg/mL[3]

Selection Duration 3-5 days[9][10]

Observation Daily monitoring of cell viability

Lentiviral Transduction of sgRNA Library
The delivery of the pooled sgRNA library into the target cells is typically achieved through

lentiviral transduction.

Protocol:

Cell Preparation: Seed the target cells such that they are in a logarithmic growth phase at

the time of transduction.[13]

Transduction: Thaw the lentiviral sgRNA library particles and add them to the cells at a low

multiplicity of infection (MOI) of 0.1-0.3.[8][14] This ensures that most cells receive a single

sgRNA construct.[6][8] Polybrene (typically 4-8 µg/mL) can be added to enhance

transduction efficiency.

Incubation: Incubate the cells with the virus for 16-24 hours.[13]
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Media Change: After incubation, replace the virus-containing medium with fresh complete

growth medium.[13]

Puromycin Selection of Transduced Cells
This step enriches the cell population for those that have successfully integrated the sgRNA-

containing lentiviral vector.

Protocol:

Post-Transduction Culture: Culture the transduced cells for 24-72 hours to allow for the

expression of the puromycin resistance gene.[9][15]

Puromycin Addition: Add the predetermined optimal concentration of puromycin to the cell

culture medium.

Selection Period: Continue to culture the cells in the presence of puromycin for 2-7 days, or

until all non-transduced control cells are dead.[8] The medium should be replaced with fresh

puromycin-containing medium every 2-3 days.[11]

Cell Harvest (Baseline): A portion of the selected cells should be harvested to serve as the

initial reference population (Day 0).[16]

Parameter Recommendation

Time to Start Selection Post-Transduction 24-72 hours[9][15]

Puromycin Concentration Determined by kill curve

Selection Duration 2-7 days[8]

Media Changes Every 2-3 days[11]

CRISPR Screen and Sample Collection
Following puromycin selection, the cell pool is subjected to the desired experimental

conditions.

Protocol:
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Cell Plating: Plate the puromycin-selected cells for the screen, ensuring that the cell

number maintains a library representation of at least 500-1000 cells per sgRNA.[15][16]

Application of Selective Pressure: Apply the specific selective pressure (e.g., drug treatment,

altered growth conditions).

Screen Duration: The duration of the screen will depend on the cell type and the nature of

the selective pressure, typically lasting several population doublings.[15]

Sample Collection: Harvest cells at the end of the screen. It is crucial to collect a sufficient

number of cells to maintain library representation.[15]

Genomic DNA Extraction and sgRNA Sequencing
To identify the sgRNAs that are enriched or depleted, their sequences are amplified from the

genomic DNA and quantified.

Protocol:

Genomic DNA Extraction: Isolate high-quality genomic DNA from the initial (baseline) and

final cell populations.

PCR Amplification of sgRNAs: Use primers flanking the integrated sgRNA cassette to amplify

the sgRNA sequences.[6] It is important to use a sufficient amount of genomic DNA as a

template to maintain library complexity.[16]

Next-Generation Sequencing (NGS): Purify the PCR products and submit them for high-

throughput sequencing.[6][16]

Data Analysis
The sequencing data is analyzed to determine the changes in sgRNA representation and

identify hit genes.

Data Analysis Workflow:

Quality Control: Assess the quality of the raw sequencing reads.[17]
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Read Counting: Align the sequencing reads to the sgRNA library reference to quantify the

abundance of each sgRNA in each sample.

Statistical Analysis: Employ statistical methods, such as those implemented in MAGeCK

(Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout), to identify sgRNAs and

corresponding genes that are significantly enriched or depleted.[17][18]

Functional Analysis: Perform pathway and gene ontology analysis on the identified hit genes

to gain biological insights.
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Caption: Pooled CRISPR screen workflow with puromycin selection.
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Caption: Mechanism of puromycin selection in transduced cells.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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